molecular formula C15H18N2OS B13775785 4'-(1,4-Dihydro-2-mercapto-4,4,6-trimethyl-1-pyrimidinyl)acetophenone CAS No. 63990-68-1

4'-(1,4-Dihydro-2-mercapto-4,4,6-trimethyl-1-pyrimidinyl)acetophenone

Cat. No.: B13775785
CAS No.: 63990-68-1
M. Wt: 274.4 g/mol
InChI Key: GWNDISICAKEBKR-UHFFFAOYSA-N
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Description

ACETOPHENONE,4-(1,4-DIHYDRO-2-MERCAPTO-4,4,6-TRIMETHYL)PYRIMIDINYL- is a heterocyclic organic compound with the molecular formula C15H18N2OS. It is known for its unique structure, which includes a pyrimidine ring substituted with a mercapto group and trimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETOPHENONE,4-(1,4-DIHYDRO-2-MERCAPTO-4,4,6-TRIMETHYL)PYRIMIDINYL- typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-halo derivatives with sulfur-containing reagents, which leads to the formation of the thioxopyrimidine ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and functionalization steps. The exact methods can vary depending on the desired purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

ACETOPHENONE,4-(1,4-DIHYDRO-2-MERCAPTO-4,4,6-TRIMETHYL)PYRIMIDINYL- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted pyrimidines. These products can have different properties and applications depending on the functional groups introduced .

Mechanism of Action

The mechanism of action of ACETOPHENONE,4-(1,4-DIHYDRO-2-MERCAPTO-4,4,6-TRIMETHYL)PYRIMIDINYL- involves its interaction with cellular components. The mercapto group can interact with thiol groups in proteins, affecting their function. Additionally, the compound can alter cell membrane permeability, leading to changes in cellular processes . The exact molecular targets and pathways are still under investigation, but its effects on protein function and cell membrane integrity are key areas of interest .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thioxopyrimidines and acetophenone derivatives, such as:

Uniqueness

ACETOPHENONE,4-(1,4-DIHYDRO-2-MERCAPTO-4,4,6-TRIMETHYL)PYRIMIDINYL- is unique due to its combination of a pyrimidine ring with a mercapto group and trimethyl substitutions. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications .

Properties

CAS No.

63990-68-1

Molecular Formula

C15H18N2OS

Molecular Weight

274.4 g/mol

IUPAC Name

1-[4-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]ethanone

InChI

InChI=1S/C15H18N2OS/c1-10-9-15(3,4)16-14(19)17(10)13-7-5-12(6-8-13)11(2)18/h5-9H,1-4H3,(H,16,19)

InChI Key

GWNDISICAKEBKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC(=S)N1C2=CC=C(C=C2)C(=O)C)(C)C

Origin of Product

United States

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